molecular formula C21H24N2O3 B267299 2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B267299
M. Wt: 352.4 g/mol
InChI Key: LNENTDPRJGSMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential therapeutic uses. It was first synthesized in the 1990s and has since been investigated for its effects on various biological processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is not yet fully understood, but it is thought to act as an inhibitor of several enzymes involved in various biological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and have been implicated in cancer and other diseases.
Biochemical and Physiological Effects
2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It has also been shown to have relatively low toxicity in animal models, which makes it a potentially useful tool for investigating various biological processes. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is that its mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.

Future Directions

There are many potential future directions for research on 2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. It has also been suggested that 2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide may have anti-aging effects, and further research in this area could be valuable. Additionally, more research is needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its effects on various biological processes.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves several steps, starting with the reaction of 3,4-dimethylphenol with sodium hydride to produce the corresponding phenoxide. This is then reacted with 4-(1-pyrrolidinylcarbonyl)benzoyl chloride to form the desired product.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a wide range of potential applications in scientific research. It has been investigated for its effects on cancer, inflammation, and neurological disorders, among other areas.

properties

Product Name

2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O3/c1-15-5-10-19(13-16(15)2)26-14-20(24)22-18-8-6-17(7-9-18)21(25)23-11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,22,24)

InChI Key

LNENTDPRJGSMBM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C

Origin of Product

United States

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